

# Utilizing Fluo-5N with JTV-519 Fumarate to Investigate Sarcoplasmic Reticulum Calcium Dynamics

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## Compound of Interest

Compound Name: JTV-519 fumarate

Cat. No.: B2872935

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## Application Note

## Introduction

The regulation of intracellular calcium ( $\text{Ca}^{2+}$ ) is fundamental to numerous cellular processes, particularly in excitable cells like cardiomyocytes. The sarcoplasmic reticulum (SR) serves as the primary intracellular  $\text{Ca}^{2+}$  store, and its dysregulation, often manifesting as diastolic  $\text{Ca}^{2+}$  leak through ryanodine receptor 2 (RyR2) channels, is implicated in cardiac arrhythmias and heart failure.[1][2][3] JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective effects, primarily attributed to its ability to stabilize the closed state of RyR2, thereby mitigating aberrant  $\text{Ca}^{2+}$  leak.[1][2][3][4][5]

Fluo-5N is a low-affinity fluorescent  $\text{Ca}^{2+}$  indicator (dissociation constant,  $K_d \approx 90 \mu\text{M}$ ) ideally suited for measuring the high  $\text{Ca}^{2+}$  concentrations typically found within the SR.[6][7][8][9][10][11] Its acetoxymethyl (AM) ester form allows for direct loading into live cells.[6] This application note provides a detailed protocol for utilizing Fluo-5N in conjunction with **JTV-519 fumarate** to investigate SR  $\text{Ca}^{2+}$  leak in cardiomyocytes, offering researchers a robust methodology to assess the therapeutic potential of RyR2 stabilizing compounds.

## Principle of the Assay

This protocol is designed to measure changes in SR  $\text{Ca}^{2+}$  concentration under baseline and stimulated conditions, and to evaluate the efficacy of JTV-519 in preventing SR  $\text{Ca}^{2+}$  depletion. Cardiomyocytes are loaded with Fluo-5N AM, which is hydrolyzed by intracellular esterases, trapping the indicator within the cell, including the SR. The fluorescence intensity of Fluo-5N is proportional to the intra-SR  $\text{Ca}^{2+}$  concentration. A decline in Fluo-5N fluorescence upon stimulation (e.g., with caffeine or electrical pacing) reflects the release of  $\text{Ca}^{2+}$  from the SR. Pre-incubation with JTV-519 is expected to reduce the rate and extent of this fluorescence decay, indicating a stabilization of RyR2 and a reduction in  $\text{Ca}^{2+}$  leak.

## Data Presentation

The following tables summarize quantitative data from studies investigating the effects of JTV-519 on SR  $\text{Ca}^{2+}$  dynamics.

Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum  $\text{Ca}^{2+}$  Leak in Hypoxic HL-1 Cardiomyocytes[12][13][14]

Condition	Treatment	SR $\text{Ca}^{2+}$ Leakage Reduction (%)
Hypoxic (1% $\text{O}_2$ )	1 $\mu\text{M}$ JTV-519	35%
Control (12% $\text{O}_2$ )	1 $\mu\text{M}$ JTV-519	52%

Table 2: Effect of JTV-519 on  $\text{Ca}^{2+}$  Spark Frequency in Murine Cardiomyocytes[1][2]

Condition	Treatment	Observation
Ouabain-induced SR $\text{Ca}^{2+}$ leak	1 $\mu\text{M}$ JTV-519	Decreased $\text{Ca}^{2+}$ spark frequency

## Experimental Protocols

### Materials and Reagents

- Fluo-5N AM (Acetoxymethyl ester)
- JTV-519 fumarate**

- Pluronic F-127
- Dimethyl sulfoxide (DMSO), anhydrous
- HEPES-buffered saline (HBS) or appropriate cell culture medium
- Cardiomyocytes (e.g., primary isolates or cell lines like HL-1)
- Reagents for inducing  $\text{Ca}^{2+}$  leak (e.g., caffeine, isoproterenol, ouabain)
- Fluorescence microscope or plate reader with appropriate filter sets for Fluo-5N (Excitation/Emission: ~494 nm/~516 nm)[6][9]

## Protocol 1: Loading Cardiomyocytes with Fluo-5N AM

- Prepare Stock Solutions:
  - Prepare a 1 to 10 mM stock solution of Fluo-5N AM in anhydrous DMSO.
  - Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
- Prepare Loading Solution:
  - For a final loading concentration of 5-10  $\mu\text{M}$  Fluo-5N AM, dilute the Fluo-5N AM stock solution in HBS or serum-free medium.
  - Add an equal volume of the 20% Pluronic F-127 stock solution to the diluted Fluo-5N AM to aid in dispersion. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
- Cell Loading:
  - Aspirate the culture medium from the adherent cardiomyocytes.
  - Add the Fluo-5N AM loading solution to the cells.
  - Incubate for 60-120 minutes at 37°C in the dark. The longer incubation time compared to cytosolic  $\text{Ca}^{2+}$  indicators is to facilitate compartmentalization into the SR.[11]

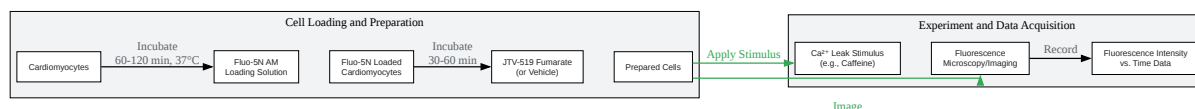
- Wash:
  - After incubation, wash the cells twice with fresh, pre-warmed HBS or culture medium to remove extracellular dye.
- De-esterification:
  - Incubate the cells in fresh HBS or medium for at least 30 minutes at 37°C to allow for complete de-esterification of the Fluo-5N AM by intracellular esterases.

## Protocol 2: Treatment with JTV-519 and Induction of SR $\text{Ca}^{2+}$ Leak

- Prepare JTV-519 Stock Solution:
  - Prepare a stock solution of **JTV-519 fumarate** in DMSO or an appropriate aqueous solvent.
- JTV-519 Incubation:
  - Dilute the JTV-519 stock solution to the desired final concentration (e.g., 1  $\mu\text{M}$ ) in HBS or culture medium.
  - Incubate the Fluo-5N-loaded cells with the JTV-519 working solution for a predetermined period (e.g., 30-60 minutes) prior to inducing  $\text{Ca}^{2+}$  leak.
  - For control experiments, incubate a separate set of cells with vehicle (e.g., DMSO) at the same final concentration.
- Induction of SR  $\text{Ca}^{2+}$  Leak:
  - After the JTV-519 incubation, induce SR  $\text{Ca}^{2+}$  leak using an appropriate stimulus. Examples include:
    - Caffeine: Rapidly perfuse the cells with a high concentration of caffeine (e.g., 10-20 mM) to open all RyR2 channels, causing a rapid depletion of SR  $\text{Ca}^{2+}$ .

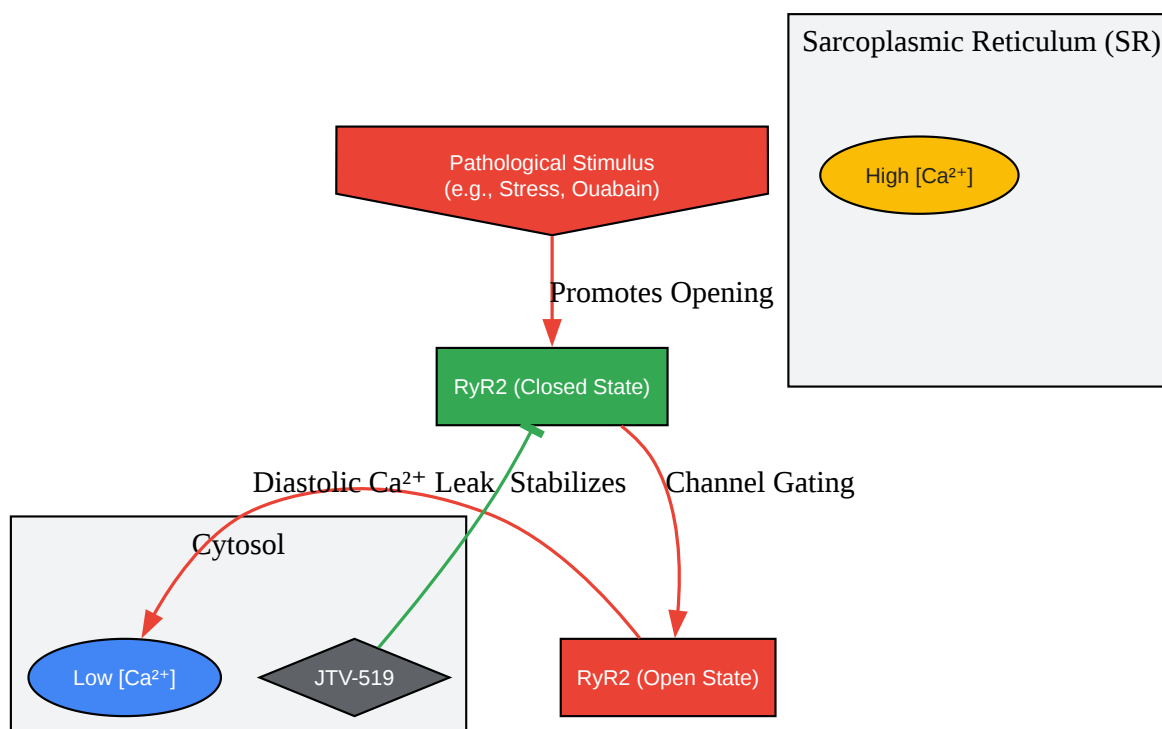
- Electrical Pacing/Field Stimulation: In excitable cells like cardiomyocytes, electrical stimulation can be used to induce physiological  $\text{Ca}^{2+}$  release.
- $\beta$ -adrenergic Stimulation: Application of an agonist like isoproterenol can increase RyR2 open probability and induce  $\text{Ca}^{2+}$  sparks.
- Fluorescence Measurement:
  - Begin fluorescence recording before the addition of the stimulus to establish a baseline.
  - Continuously record the Fluo-5N fluorescence intensity during and after the application of the stimulus.
  - A decrease in fluorescence intensity corresponds to a decrease in intra-SR  $\text{Ca}^{2+}$  concentration.

## Mandatory Visualizations



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Caption: Experimental workflow for assessing JTV-519's effect on SR  $\text{Ca}^{2+}$  leak using Fluo-5N.



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Caption: JTV-519 stabilizes RyR2 in the closed state, reducing diastolic  $\text{Ca}^{2+}$  leak from the SR.

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